molecular formula C12H14O3 B14671736 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one CAS No. 46790-20-9

8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one

Cat. No.: B14671736
CAS No.: 46790-20-9
M. Wt: 206.24 g/mol
InChI Key: PKFWPKXRWGSVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. For instance, the reaction of 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: It finds applications in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 8-Acetyl-4-methyl-3,5,6,7-tetrahydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

46790-20-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

8-acetyl-4-methyl-3,5,6,7-tetrahydrochromen-2-one

InChI

InChI=1S/C12H14O3/c1-7-6-11(14)15-12-9(7)4-3-5-10(12)8(2)13/h3-6H2,1-2H3

InChI Key

PKFWPKXRWGSVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(=C2OC(=O)C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.